molecular formula C16H11BrN2O2 B12916916 N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 62033-67-4

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12916916
CAS No.: 62033-67-4
M. Wt: 343.17 g/mol
InChI Key: HEPNHGOLWZJIRB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of quinoline-3-carboxamides. This high-purity product is provided for research and development purposes to support the discovery of novel bioactive molecules. Quinoline-3-carboxamide derivatives are recognized as a privileged scaffold in drug discovery due to their diverse pharmacological potential . Specifically, carboxamide anilides with halogen substituents, such as the 4-bromophenyl group in this compound, are frequently investigated for their enhanced biological activities . Structural analogues of this compound have demonstrated considerable promise in preclinical research, showing potent analgesic properties in pharmacological models that are superior to some established anti-inflammatory drugs . Furthermore, closely related quinoline-3-carboxamide derivatives have been studied for their immunomodulatory and anticancer activities, indicating the broad research utility of this chemical class . The presence of the 4-bromophenyl group also makes this compound a valuable synthetic intermediate for further chemical exploration, for instance, in metal-catalyzed cross-coupling reactions to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

62033-67-4

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

N-(4-bromophenyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H11BrN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21)

InChI Key

HEPNHGOLWZJIRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

  • Reaction: Isatin reacts with 4-bromoacetophenone under basic conditions in refluxing ethanol.
  • Method: The Pfitzinger reaction protocol is employed, which involves ring-opening of isatin and condensation with the ketone.
  • Conditions: Reflux in ethanol with a base.
  • Outcome: Formation of 2-(4-bromophenyl)quinoline-4-carboxylic acid as a key intermediate.
  • Characterization: Confirmed by elemental analysis, IR, ^1H NMR, ^13C NMR, and mass spectrometry.

Conversion to Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate

  • Reaction: The carboxylic acid is esterified.
  • Method: Heating the acid in absolute ethanol with catalytic concentrated sulfuric acid as a dehydrating agent.
  • Conditions: Reflux for 12 hours.
  • Workup: After cooling, the mixture is neutralized with sodium bicarbonate, and the ester is isolated by filtration and crystallization.
  • Characterization: IR spectra show characteristic ester carbonyl absorption.

Preparation of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

  • Reaction: The ester is treated with hydrazine hydrate.
  • Method: Refluxing the ester with 98% hydrazine hydrate in ethanol.
  • Conditions: Heating under reflux for 7 hours.
  • Workup: The reaction mixture is poured into ice water, and the hydrazide precipitates out.
  • Characterization: IR spectra show NH and NH2 bands, confirming hydrazide formation.

Formation of N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

  • Reaction: The hydrazide intermediate undergoes further reaction with appropriate amines or acetamide derivatives.
  • Method: The hydrazide is reacted with acetamide derivatives in acetone with anhydrous potassium carbonate under reflux.
  • Conditions: Reflux for 24 hours.
  • Workup: Addition of water precipitates the product, which is filtered, dried, and crystallized.
  • Characterization: Confirmed by spectral data (IR, NMR, MS).
Step Starting Material Reagents/Conditions Product Key Characterization Features
1 Isatin + 4-bromoacetophenone Reflux in ethanol, basic conditions (Pfitzinger reaction) 2-(4-Bromophenyl)quinoline-4-carboxylic acid IR, ^1H NMR, ^13C NMR, MS
2 2-(4-Bromophenyl)quinoline-4-carboxylic acid Absolute ethanol, conc. H2SO4, reflux 12 h Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate IR (ester C=O peak)
3 Ethyl ester Hydrazine hydrate, reflux 7 h 2-(4-Bromophenyl)quinoline-4-carbohydrazide IR (NH, NH2 bands)
4 Hydrazide + acetamide derivative Acetone, K2CO3, reflux 24 h This compound IR, NMR, MS
  • The Pfitzinger reaction is a reliable method for constructing the quinoline core with a 4-bromophenyl substituent.
  • Esterification under acidic conditions proceeds efficiently to give the ethyl ester intermediate.
  • Hydrazinolysis of the ester is a key step to introduce the hydrazide functionality, which is crucial for subsequent amide bond formation.
  • The final coupling step with acetamide derivatives under basic reflux conditions yields the target carboxamide with good purity and yield.
  • Spectroscopic data (IR, ^1H NMR, ^13C NMR, MS) consistently confirm the structure at each stage.
  • The synthetic route allows for modifications at the amide moiety, enabling the preparation of various derivatives for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of quinoline N-oxide derivatives.

    Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of quinoline compounds, including N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, exhibit significant anticancer properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways such as NF-κB and MAPK .

Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. A derivative was shown to significantly reduce the expression of pro-inflammatory cytokines in cell models of inflammation, indicating its potential as a therapeutic agent for conditions such as acute lung injury and sepsis .

Antimicrobial Effects
The compound has been studied for its antimicrobial properties against various bacterial strains. In vitro assays revealed that certain derivatives possess effective inhibitory activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Carbonic Anhydrase Inhibition
Research into the pharmacological profile of quinoline derivatives has identified their ability to inhibit carbonic anhydrase enzymes, which are critical in various physiological processes. Compounds similar to this compound have shown promising results in selectively inhibiting specific isoforms of carbonic anhydrase, which could be beneficial in treating conditions like glaucoma and epilepsy .

Materials Science

This compound is being explored for its potential applications in materials science. Its unique chemical structure allows it to act as a precursor for synthesizing novel materials with specific properties, such as enhanced thermal stability and electrical conductivity. This makes it suitable for use in organic electronics and polymer science .

Data Table: Summary of Applications

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis; modulates NF-κB signaling
Anti-inflammatory agentsReduces pro-inflammatory cytokines
Biological ActivityAntimicrobial agentsEffective against Gram-positive/negative bacteria
Carbonic anhydrase inhibitionSelective inhibition of isoforms; potential therapeutic uses
Materials SciencePrecursor for novel materialsEnhances thermal stability and conductivity

Case Studies

  • Anticancer Research : A study evaluated various derivatives of this compound for their cytotoxic effects on different cancer cell lines. The results indicated that specific modifications to the compound's structure could enhance its anticancer efficacy through targeted apoptotic pathways.
  • Anti-inflammatory Mechanisms : In a model of acute lung injury, researchers tested the compound's ability to inhibit cytokine release. The findings showed that it significantly lowered levels of interleukin-6 and tumor necrosis factor-alpha in treated cells compared to controls.
  • Antimicrobial Testing : A comprehensive screening of various derivatives against a panel of bacterial strains revealed that some compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential utility in treating resistant infections.

Comparison with Similar Compounds

Structural Analogs in the 4-Hydroxyquinolin-2-one Family

N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • Key Features: Substituents: 3-pyridylmethyl group, 6,7-dimethoxy, 4-hydroxy. Pharmacological Activity: Reduces acetic acid-induced writhing in mice by 75.3% at 20 mg/kg (oral). Non-ulcerogenic and low toxicity at therapeutic doses . Status: Recommended for wide preclinical trials due to superior efficacy over existing analgesics .
1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (36a)
  • Key Features: Substituents: 2-cyanoethyl, 2-pyridylmethyl. Activity: High analgesic activity attributed to both the parent compound and its metabolites (acid and amide forms) .
N-(3-Bromophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • Key Features :
    • Substituents: 3-bromophenyl group (meta-bromo vs. target compound’s para-bromo).
    • Relevance : Demonstrates the impact of bromine positioning on pharmacokinetics, though specific activity data is unavailable .
1-Allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • Key Features: Substituents: Allyl group at position 1, 4-bromophenyl. Synthesis: Highlights versatility in modifying the quinoline core; however, pharmacological data is pending .

Comparison with 2-Oxoindoline Derivatives

Several 2-oxoindoline derivatives (e.g., compounds 2, 15, IK) share structural motifs with the target compound, such as the 2-oxo-1,2-dihydro core. These compounds exhibit varied substituents (naphthyl, triazolyl, methyl groups) but lack the quinoline backbone.

Halogen-Substituted Analogs

  • For example: N-(4-Bromophenyl)maleimide: IC₅₀ = 4.37 μM . This suggests that halogen positioning (para vs. meta) may be more critical than size in quinoline carboxamides.

Microwave-Assisted Amidation

  • Method: Used for synthesizing N-(4-bromophenyl)quinoline-2-carboxamide (5c) and related analogs.
  • Conditions : Solvent-free or in DMF/PhCl, with catalysts (PTSA, KF/Al₂O₃).
  • Efficiency : High yields under microwave irradiation (150°C, 800 W), enabling scalable production .

QSAR Insights

Quantitative structure-activity relationship (QSAR) studies on 4-hydroxyquinolin-2-ones emphasize the role of:

Hydrophobic substituents (e.g., bromophenyl) enhancing membrane permeability.

Electron-donating groups (e.g., methoxy) stabilizing receptor interactions .

Biological Activity

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a 4-bromophenyl substituent and a carboxamide functional group. Its molecular formula is C15H12BrN2O2C_{15}H_{12}BrN_{2}O_{2} and it has a molecular weight of approximately 344.17 g/mol . The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, derivatives of similar quinoline structures have been reported to inhibit bacterial growth effectively .
  • Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit the release of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell models. This suggests its potential utility in treating conditions characterized by excessive inflammation, such as acute lung injury and sepsis .
  • Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties by modulating specific molecular targets involved in cancer cell proliferation and survival .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators .
  • Cytokine Modulation : By inhibiting the NF-κB signaling pathway, it can prevent the transcription of genes responsible for the production of proinflammatory cytokines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide3-chlorophenyl groupAnticancer, anti-inflammatory
N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide2,4-dichlorophenyl groupAntimicrobial properties
4-hydroxy-N-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamideMethyl substitution on nitrogenAnti-inflammatory

This table highlights how variations in substituents can influence the biological activity of quinoline derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anti-inflammatory activities using J774A.1 macrophage cells. The results indicated significant inhibition of LPS-induced cytokine expression .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against clinical isolates of bacteria. Compounds similar to N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline showed varying degrees of effectiveness with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic: What are the recommended synthetic routes for N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide and its derivatives?

The compound is typically synthesized via cyclization reactions involving aldehydes, ketones, and carboxamide precursors. For example, derivatives can be prepared by refluxing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with substituted anilines in ethanol or methanol, catalyzed by piperidine . Purification often employs column chromatography (e.g., silica gel with 10% methanol/dichlorethane) or recrystallization . Key steps include optimizing reaction time (3–6 hours) and temperature (60–80°C) to maximize yield and purity (>94% by HPLC) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR (¹H, ¹³C, ¹⁹F) : Used to confirm substituent positions and hydrogen bonding patterns. For example, ¹H NMR of derivatives shows peaks at δ 6.8–8.2 ppm for aromatic protons and δ 10–12 ppm for amide NH .
  • X-ray crystallography : Critical for resolving 3D geometry. SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, especially for analyzing coordination complexes (e.g., square planar vs. square pyramidal geometry in metal adducts) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for derivatives) .

Advanced: How does terminal N-substitution in related thiosemicarbazone ligands affect the bioactivity of metal complexes derived from this compound?

Terminal N-substitution (e.g., -Me, -Et, -Ph) modulates ligand flexibility and metal coordination, influencing biological activity. For example:

  • Cu(II) complexes with ethyl substituents exhibit stronger cytotoxicity (IC₅₀ ~10 μM) against HeLa cells due to enhanced lipophilicity and DNA intercalation .
  • Antioxidant activity correlates with substituent size: bulkier groups (e.g., phenyl) improve radical scavenging (up to 79% DPPH inhibition) by stabilizing reactive intermediates .
  • Protein binding : Fluorescence quenching studies with lysozyme reveal static binding (Ksv ~10⁴ M⁻¹), driven by hydrophobic interactions .

Advanced: What strategies can resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antioxidant effects)?

  • Dose-dependent assays : Test compounds across concentrations (e.g., 1–100 μM) to identify dual activity thresholds. For instance, low concentrations may show antioxidant effects, while higher doses trigger apoptosis .
  • Comparative SAR studies : Systematically vary substituents (e.g., bromine at the 4-position enhances antiproliferative activity by 30% via electron-withdrawing effects) .
  • In vitro-in vivo correlation : Validate mechanisms using knockout cell lines (e.g., p53-null cells to assess apoptosis pathways) .

Advanced: How can researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase assays : Screen against KIT/PDGFR targets using enzymatic assays (IC₅₀ values <100 nM indicate high potency) .
  • Antimicrobial testing : Use MIC (minimum inhibitory concentration) assays against S. aureus and E. coli. Derivatives with 4-bromophenyl groups show MIC values of 8–16 μg/mL due to membrane disruption .
  • ADMET profiling : Assess metabolic stability (e.g., microsomal half-life >60 minutes), plasma protein binding (>90%), and CYP450 inhibition to prioritize lead candidates .

Advanced: What computational methods are effective for predicting binding modes with biological targets?

  • Molecular docking (AutoDock, PyRx) : Simulate interactions with proteins (e.g., 5-HT₄ receptor or lysozyme). High-affinity poses often involve hydrogen bonding with the carboxamide group and π-π stacking with the bromophenyl ring .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (e.g., compounds with logP >3 exhibit improved blood-brain barrier penetration) .

Advanced: How can researchers design derivatives to improve solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at the quinoline nitrogen to enhance aqueous solubility (>5 mg/mL) while maintaining cytotoxicity .
  • Prodrug strategies : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) to improve oral bioavailability .
  • Co-crystallization : Use excipients like cyclodextrins to stabilize amorphous forms with higher dissolution rates .

Advanced: What are the challenges in crystallographic analysis of polymorphic forms of this compound?

  • Twinning and disorder : Common in brominated derivatives due to halogen bonding. Mitigate using SHELXD for structure solution and PLATON for twin refinement .
  • Thermal motion : Low-temperature data collection (100 K) reduces atomic displacement parameters (ADPs) for accurate bond-length analysis .

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